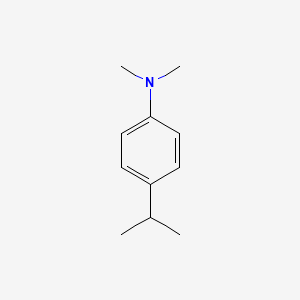

N,N-Dimethyl-4-isopropylaniline

Description

Molecular Architecture and Positional Isomerism in Substituted Anilines

N,N-Dimethyl-4-isopropylaniline, with the chemical formula C₁₁H₁₇N, is a substituted aniline (B41778). nih.gov Its structure consists of a benzene (B151609) ring where a hydrogen atom at position 4 is replaced by an isopropyl group, and the nitrogen atom of the amino group is substituted with two methyl groups. nih.govkingdraw.com This arrangement of a dimethylamino group and an isopropyl group on the aniline framework influences its chemical and physical properties. vulcanchem.com

The IUPAC name for this compound is N,N-dimethyl-4-propan-2-ylaniline. nih.gov The presence of the bulky isopropyl group and the electron-donating dimethylamino group affects the molecule's basicity and reactivity. vulcanchem.comafit.edu The dimethylamino group, in particular, increases the compound's basicity compared to aniline. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N nih.gov |

| Molecular Weight | 163.26 g/mol nih.gov |

| CAS Registry Number | 4139-78-0 nih.gov |

| IUPAC Name | N,N-dimethyl-4-propan-2-ylaniline nih.gov |

| XLogP3 | 3.6 nih.gov |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)N(C)C kingdraw.com |

| InChI Key | MJRUTYCVCLZWSR-UHFFFAOYSA-N nist.gov |

Positional isomerism is a key concept in understanding substituted anilines. Isomers are compounds that have the same molecular formula but different structural arrangements. In the case of disubstituted benzenes like isopropylaniline, the substituents can be arranged in three different positions relative to each other: ortho (1,2), meta (1,3), and para (1,4). curlyarrows.com this compound is the para-isomer. The position of the substituents significantly impacts the compound's physical and chemical properties due to steric and electronic effects. curlyarrows.commdpi.com For example, 2-substituted anilines often exhibit different retention behaviors in chromatography compared to their 3- and 4-substituted counterparts due to steric hindrance. mdpi.com

Historical Development and Evolution of Aromatic Amine Chemistry

The study of aromatic amines dates back to the 19th century with the isolation of aniline from coal tar. britannica.com Initially, these compounds were crucial in the development of the synthetic dye industry. wikipedia.org Over time, methods for synthesizing aromatic amines evolved from extraction to more controlled chemical processes. A common industrial method involves the reduction of nitroaromatic compounds. britannica.comslideshare.net For instance, aniline is synthesized by the reduction of nitrobenzene (B124822). britannica.com

The development of synthetic methods, such as the reaction of alcohols with ammonia (B1221849) at high temperatures and the catalytic reduction of nitriles, expanded the range of accessible aliphatic and aromatic amines. britannica.com These advancements paved the way for the synthesis of more complex derivatives with specific functionalities. The synthesis of N,N-dimethylaniline, for example, can be achieved by heating aniline with methyl alcohol in an autoclave. prepchem.com While specific historical synthesis routes for this compound are not extensively documented, its synthesis would build upon these established principles of aromatic amine chemistry, likely involving the alkylation of 4-isopropylaniline (B126951) or the reaction of a suitable isopropyl-substituted benzene derivative.

Contemporary Significance and Emerging Research Trajectories of this compound

In modern chemical research, this compound and related aromatic amines are investigated for a variety of applications. Aromatic amines are fundamental precursors in the manufacturing of pesticides, pharmaceuticals, and dyes. wikipedia.org The specific structure of this compound, with its tertiary amine and alkyl substituent, makes it a candidate for several specialized applications.

One area of interest is in polymer chemistry. Polymers with N,N-dimethylaniline end-groups have been utilized in photoinduced block copolymerization, where the amino group acts as a site for initiating polymerization. researchgate.net This suggests that this compound could serve as a functional monomer or initiator in creating polymers with tailored properties.

Furthermore, the amine functionality makes it a potential intermediate in organic synthesis. Tertiary anilines can participate in various coupling reactions and can be functionalized to create more complex molecules. For example, N,N-dimethylaniline can be used in the synthesis of other compounds like N,N-dimethyl-4-nitrosoaniline. prepchem.com The principles of these reactions could be applied to this compound for the creation of novel compounds.

Table 2: Related Isomers of Isopropylaniline

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|

| 2-Isopropylaniline | 643-28-7 | C₉H₁₃N | 135.21 | 214-216 | 1.548 sigmaaldrich.com |

| 3-Isopropylaniline | 696-26-4 | C₉H₁₃N | 135.21 | 219-220 | 1.532 sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

4139-78-0 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N,N-dimethyl-4-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-9(2)10-5-7-11(8-6-10)12(3)4/h5-9H,1-4H3 |

InChI Key |

MJRUTYCVCLZWSR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)N(C)C |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(C)C |

Other CAS No. |

4139-78-0 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl 4 Isopropylaniline and Its Functionalized Derivatives

Direct Synthesis Approaches to N,N-Dimethyl-4-isopropylaniline

The direct synthesis of this compound, a tertiary amine, can be achieved through several established chemical transformations. These methods primarily focus on the formation of carbon-nitrogen bonds at the aniline (B41778) nitrogen atom.

N-Alkylation Reactions for Tertiary Amine Formation

N-alkylation is a fundamental method for synthesizing amines through a nucleophilic aliphatic substitution reaction between an amine and an alkyl halide. wikipedia.org To produce this compound, this process can be performed in a stepwise manner, starting from 4-isopropylaniline (B126951).

The initial reaction of 4-isopropylaniline with a methylating agent, such as methyl iodide, yields the secondary amine, N-methyl-4-isopropylaniline. This product, being more nucleophilic than the primary amine, readily reacts with another equivalent of the methylating agent. masterorganicchemistry.com The subsequent alkylation produces the desired tertiary amine, this compound.

A significant challenge in this method is the potential for overalkylation. The tertiary amine product can react further with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org To mitigate this, reaction conditions must be carefully controlled, often by using a specific stoichiometry of reagents or by employing alternative methylating agents. A general method for the direct N-alkylation of secondary amines to tertiary amines uses alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), which can prevent the formation of the undesired quaternary ammonium salt. researchgate.net

Table 1: N-Alkylation Reaction Parameters

| Starting Material | Alkylating Agent | Product | Potential Byproduct |

|---|---|---|---|

| 4-Isopropylaniline | Methyl Halide (e.g., CH₃I) | N-Methyl-4-isopropylaniline | This compound |

Reductive Amination Pathways Utilizing Isopropyl- and Dimethylamino Precursors

Reductive amination is a highly effective method for forming amines from carbonyl compounds. researchgate.net To synthesize this compound, the most direct pathway involves the reaction of 4-isopropylaniline with an excess of formaldehyde (B43269) in the presence of a suitable reducing agent.

A classic example of this transformation is the Eschweiler-Clarke reaction. wikipedia.org In this procedure, 4-isopropylaniline is treated with formaldehyde and formic acid. organic-chemistry.org Formaldehyde reacts with the amine to form an iminium ion, which is subsequently reduced by formic acid, acting as a hydride donor. wikipedia.org The process repeats to install the second methyl group, yielding the tertiary amine. A key advantage of the Eschweiler-Clarke reaction is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion with formaldehyde. wikipedia.org

Alternative reducing agents to formic acid can also be employed, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.org These reagents are also capable of reducing the intermediate iminium ion to the corresponding amine under mild conditions. youtube.com

Table 2: Reductive Amination Reagents for Synthesis of this compound

| Amine Precursor | Carbonyl Source | Reducing Agent | Key Features |

|---|---|---|---|

| 4-Isopropylaniline | Formaldehyde | Formic Acid | Classic Eschweiler-Clarke conditions; avoids quaternization. wikipedia.org |

| 4-Isopropylaniline | Formaldehyde | Sodium Cyanoborohydride | Mild reducing agent effective for iminium ions. libretexts.org |

One-Pot Catalytic Syntheses (Drawing Analogies from N,N-Dimethylaniline Production)

Industrial-scale synthesis of N,N-dimethylaniline often utilizes a one-pot catalytic process involving the reaction of aniline with methanol (B129727) at high temperatures and pressures over a solid-acid catalyst. This process is a form of N-alkylation where methanol serves as the methylating agent. Analogous conditions could be applied to synthesize this compound from 4-isopropylaniline and methanol. These reactions are typically performed in a continuous flow reactor and require optimization of temperature, pressure, and catalyst to achieve high yields and selectivity for the tertiary amine. One-pot syntheses are valued for their efficiency, reducing the need for isolating intermediates and minimizing waste. mdpi.comnih.gov

Synthesis of Chemically Modified Derivatives

The this compound scaffold can be incorporated into larger, more complex molecules, such as urea (B33335) derivatives and polydentate ligands for coordination chemistry.

Preparation of N-Substituted Urea Derivatives Incorporating 4-Isopropylaniline Moieties

N-substituted ureas are a significant class of compounds, with applications in agrochemicals and pharmaceuticals. A prominent example incorporating the 4-isopropylaniline moiety is the herbicide Isoproturon, which is chemically named 3-(4-isopropylphenyl)-1,1-dimethylurea.

The synthesis of such urea derivatives can be achieved through several routes:

Reaction with Isocyanates: 4-isopropylaniline can be converted to 4-isopropylphenyl isocyanate. The subsequent reaction of this isocyanate with dimethylamine (B145610) yields the target N,N'-trisubstituted urea.

Reaction with Phosgene Equivalents: The reaction of amines with phosgene or safer phosgene equivalents like triphosgene or N,N'-Carbonyldiimidazole (CDI) is a traditional method. nih.gov For instance, 4-isopropylaniline can react with a phosgene equivalent to form an intermediate that then reacts with dimethylamine to produce the final urea derivative.

Hofmann Rearrangement: A primary amide can undergo a Hofmann rearrangement in the presence of an ammonia (B1221849) source to generate an isocyanate intermediate in situ, which then reacts to form N-substituted ureas. organic-chemistry.org

A practical and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce a variety of N-substituted ureas in good yields. researchgate.net

Design and Synthesis of Complex Ligands Featuring this compound Scaffolds (e.g., N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline)

The this compound core can serve as a platform for constructing complex polydentate ligands, often used in coordination chemistry. A representative example is N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline. These types of ligands, sometimes referred to as scorpionate ligands, are valuable for their ability to form stable complexes with metal ions.

The synthesis of such ligands is typically accomplished through a Mannich-type condensation reaction. This involves reacting the parent aniline (in this case, 4-isopropylaniline, as the N,N-dimethyl derivative would not have the requisite N-H protons for this specific transformation) with formaldehyde and a suitable heterocycle, such as 3,5-dimethylpyrazole. The reaction results in the substitution of the two amine hydrogens with (3,5-dimethyl-1H-pyrazol-1-yl)methyl groups, creating a tridentate ligand. researchgate.net The synthesis of the specific target molecule, N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline, would proceed by reacting 4-isopropylaniline with two equivalents of formaldehyde and two equivalents of 3,5-dimethylpyrazole.

Table 3: Synthesis of a Scorpionate-Type Ligand

| Aniline Precursor | Aldehyde | Heterocycle | Product | Reaction Type |

|---|

Derivatization for Spectroscopic Probes and Fluorescent Tags (Referencing Related Dimethylaniline Analogues)

The structural backbone of N,N-dimethylaniline is a common feature in the design of spectroscopic probes and fluorescent tags due to the electron-donating nature of the dimethylamino group, which can participate in intramolecular charge transfer (ICT) processes. While specific derivatization of this compound for these applications is not extensively documented in readily available literature, the synthetic strategies applied to closely related N,N-dimethylaniline analogues provide a clear blueprint for the development of such molecular tools. These strategies often involve the introduction of functionalities that modulate the electronic and photophysical properties of the molecule, enabling its use in sensing and imaging.

A prevalent approach involves the condensation of a substituted N,N-dimethylaminobenzaldehyde with a suitable partner to create a larger conjugated system. For instance, a Schiff base derivative, N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline, was synthesized by reacting 4-dimethylaminobenzaldehyde with 4-nitroaniline (B120555) nih.gov. This reaction creates a molecule with a strong electron-donating group (N(CH3)2) and a strong electron-accepting group (NO2) at opposite ends of a π-conjugated system, a classic design for creating molecules with significant solvatochromism and potential for non-linear optical properties nih.gov.

Another strategy focuses on creating styryl dyes. For example, new fluorescent labels have been developed from 4-diethylaminobenzaldehyde, a close analogue of the corresponding dimethylamino derivative nih.gov. These syntheses typically involve a three-step process to produce 4-styryl-N,N-diethylaniline derivatives, which can then be used as fluorescent markers for biomolecules nih.gov. The photophysical properties of these dyes, such as absorption and emission maxima, are key characteristics that are fine-tuned through chemical modification nih.gov.

Furthermore, N,N-dimethylaniline derivatives are integral components of more complex fluorescent probes. For example, they have been incorporated into xanthene-based dyes to create probes with red-shifted fluorescence, which is desirable for biological imaging to minimize interference from autofluorescence researchgate.net. The synthesis of these probes often involves multi-step reactions to build the complex dye structure, where the N,N-dimethylaniline moiety serves as a crucial auxochromic group.

The following table summarizes the types of derivatizations and their purposes, drawing from methodologies applied to N,N-dimethylaniline analogues.

| Derivative Type | Synthetic Precursors | Key Reaction | Purpose/Application |

| Schiff Base | 4-dimethylaminobenzaldehyde, 4-nitroaniline | Condensation | Non-linear optics, Spectroscopic probes nih.gov |

| Styryl Dye | 4-diethylaminobenzaldehyde | Multi-step synthesis | Fluorescent labels for biomolecules nih.gov |

| Xanthene-Based Dye | N,N-dimethylaniline derivatives | Multi-step synthesis | Red-shifted fluorescent probes for bio-imaging researchgate.net |

Formation of Organometallic and Coordination Compounds with this compound Analogues

N,N-dimethylaniline and its derivatives, including by extension this compound, are versatile ligands in the formation of organometallic and coordination compounds. The nitrogen atom of the dimethylamino group can act as a Lewis base, coordinating to a metal center. Furthermore, the aromatic ring can undergo metallation, typically at the ortho-position, to form stable cyclometalated complexes. These complexes are of significant interest due to their catalytic activities and unique structural properties.

Palladium Complexes:

Palladium complexes of N,N-dimethylaniline analogues are well-established. The reaction of N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives with [Pd(CH3CN)2Cl2] in ethanol yields [PdCl2(L)] complexes, where L is the bidentate N,N'-ligand researchgate.net. X-ray crystallography of these complexes reveals a square planar geometry around the palladium atom, with coordination from the two nitrogen atoms of the ligand and two chloride ligands researchgate.net. These types of complexes have been investigated for their potential in polymerization reactions researchgate.net.

Another important class of palladium compounds are palladacycles, formed through ortho-palladation of N,N-dimethylaniline. These complexes are highly active precatalysts in cross-coupling reactions. For example, [(NHC)PdCl2(aniline)] complexes, where NHC is an N-heterocyclic carbene, have been synthesized and characterized as air- and moisture-stable catalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions nih.gov. The aniline ligand in these complexes can be readily displaced, allowing for the generation of the active catalytic species.

Ruthenium Complexes:

Ruthenium can form a variety of complexes with N,N-dimethylaniline analogues. For instance, dianiliniumruthenium(II) complexes have been synthesized by reacting a carbonato complex of Ru(II) with aniline derivatives nih.gov. In these complexes, the aniline ligands can be situated in either a cis or trans configuration nih.gov. Oxidation of the cis-dianiline complexes can lead to an intramolecular N-C bond formation between the two aniline ligands, affording a diimineruthenium(II) complex nih.gov.

Ruthenium(II) pincer complexes bearing NNN-type ligands derived from aniline have also been synthesized and shown to be effective catalysts for N-methylation of amines using methanol acs.org. These complexes are typically air and moisture stable.

Rhodium Complexes:

Rhodium complexes containing N,N-dimethylaniline-type ligands have been explored for their catalytic applications. For example, rhodium(I) complexes with α-diimine supporting ligands can be synthesized and are active in various catalytic transformations nih.gov. While not directly involving N,N-dimethylaniline as the primary ligand, the principles of ligand design and complex formation are applicable. More directly, rhodium(III) complexes have been prepared and investigated for their biological activities, where the choice of organic ligands plays a crucial role in their function nih.gov.

The following table provides a summary of representative organometallic and coordination compounds formed from N,N-dimethylaniline analogues.

| Metal | Ligand Type | Complex Type | Key Synthetic Feature | Potential Application |

| Palladium | Bidentate N,N'-ligand | [PdCl2(L)] | Reaction with [Pd(CH3CN)2Cl2] researchgate.net | Polymerization researchgate.net |

| Palladium | N,N-dimethylaniline | Palladacycle | Ortho-palladation | Cross-coupling catalysis nih.gov |

| Ruthenium | Aniline derivatives | Dianiliniumruthenium(II) | Reaction with Ru(II) precursor nih.gov | Synthesis of N-containing ligands nih.gov |

| Ruthenium | NNN-pincer ligand | Pincer complex | Coordination to Ru(II) center acs.org | Catalytic N-methylation acs.org |

| Rhodium | Various organic ligands | Organometallic complex | Ligand exchange/synthesis | Catalysis, Bio-activity nih.govnih.gov |

Elucidation of Reaction Mechanisms and Pathways Involving N,n Dimethyl 4 Isopropylaniline

Mechanistic Principles of Amine Reactivity in Para-Substituted Anilines

The reactivity of the amine group in aniline (B41778) derivatives is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. In the case of N,N-Dimethyl-4-isopropylaniline, both the dimethylamino and isopropyl groups are located at the para position to the amino group, significantly influencing its chemical behavior.

The dimethylamino and isopropyl groups are both considered electron-donating groups. The dimethylamino group exerts a strong +M (mesomeric) or +R (resonance) effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring. This increases the electron density at the ortho and para positions. byjus.com The isopropyl group, an alkyl group, exhibits a +I (inductive) effect, pushing electron density through the sigma bonds towards the ring. libretexts.org

This increased electron density on the aromatic ring, particularly at the amino group, enhances its nucleophilicity. The presence of electron-donating substituents makes the lone pair of electrons on the aniline nitrogen more available for reaction with electrophiles. byjus.com Studies on para-substituted anilines have shown a strong correlation between the electron-donating ability of the substituent and the pKa of the amino group, with electron-donating groups leading to a higher pKa, indicating a more basic and nucleophilic amine. afit.edu This enhanced nucleophilicity makes this compound more reactive in electrophilic substitution reactions and nucleophilic additions compared to unsubstituted aniline. byjus.com

The electronic effects of substituents on the reactivity of anilines can be quantified using Hammett substituent constants (σ). Electron-donating groups have negative σ values, and a good correlation is often observed between these constants and reaction rates or equilibrium constants. afit.edu For para-substituted anilines, the correlation between electronic properties and reactivity is particularly strong. afit.eduacs.org

Table 1: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| -N(CH₃)₂ | -I (weak) | +M (strong) | Strongly Electron-Donating |

| -CH(CH₃)₂ | +I (moderate) | None | Moderately Electron-Donating |

While electronic effects activate the amine group, steric hindrance from the bulky isopropyl and dimethylamino groups plays a crucial role in modulating its reactivity. The isopropyl group, with its branched structure, can sterically hinder the approach of reactants to the adjacent positions on the ring and to the amine nitrogen itself. rsc.orgresearchgate.net Similarly, the two methyl groups of the dimethylamino substituent contribute to the steric bulk around the nitrogen atom. acs.org

This steric hindrance can influence the conformational preferences of the molecule. The free rotation of the C-N bond between the aromatic ring and the dimethylamino group can be restricted due to steric repulsion with the ortho hydrogens. researchgate.net Furthermore, the presence of a bulky group like isopropyl can lead to magnetic nonequivalence of the methyl groups within the isopropyl substituent itself, a phenomenon observable in NMR spectroscopy. rsc.org

In reactions, steric hindrance can dictate the regioselectivity. For instance, while the electronic effects of the dimethylamino group strongly direct incoming electrophiles to the ortho and para positions, the steric bulk at the ortho positions may favor substitution at the less hindered para position. libretexts.org In the case of this compound, the para position is already occupied, meaning electrophilic aromatic substitution would primarily occur at the ortho position to the dimethylamino group, but this would be subject to steric hindrance from both the dimethylamino and isopropyl groups.

Nucleophilic Reaction Pathways

The enhanced nucleophilicity of the nitrogen atom in this compound, due to the electron-donating substituents, makes it an effective nucleophile in various organic reactions.

This compound can participate in nucleophilic addition reactions with a variety of electrophiles, such as aldehydes, ketones, and nitriles. libretexts.orgnih.govyoutube.com The general mechanism involves the attack of the lone pair of electrons on the nitrogen atom onto the electrophilic carbon of the carbonyl or nitrile group. youtube.comyoutube.com

For example, in the reaction with an aldehyde or ketone, the nucleophilic addition of the amine forms a tetrahedral intermediate called a carbinolamine. libretexts.org This intermediate can then undergo acid-catalyzed dehydration to form an iminium ion, which is a key intermediate in many biological and synthetic processes. libretexts.orgyoutube.com

Research has shown that the electronic nature of substituents on anilines can influence the outcome of such reactions. For instance, in the reaction with trans-β-nitrostyrenes, the electronic effect of substituents on anilines was found to favor 1,4-addition. rsc.org

The nucleophilic character of this compound allows it to be used as a reagent in various organic transformations. It can act as a nucleophilic catalyst or as a building block in the synthesis of more complex molecules.

One notable application of substituted anilines is in the synthesis of N-heterocyclic compounds. For example, N-substituted anilines can react with trans-β-nitrostyrenes in the presence of a catalyst like bismuth(III) triflate to form N-substituted 3-arylindoles. rsc.org The reaction proceeds through the formation of new C-C and C-N bonds. rsc.org

Furthermore, the reaction of primary amines with certain heterocyclic systems can proceed via nucleophilic attack on an iminium moiety, leading to the formation of new ring systems. gla.ac.uk While this compound is a tertiary amine, its high nucleophilicity suggests its potential utility in similar transformations where a strong, non-protic nucleophile is required.

Table 2: Reactivity of this compound in Nucleophilic Reactions

| Reaction Type | Electrophile | Intermediate/Product Type |

| Nucleophilic Addition | Aldehydes, Ketones | Carbinolamine, Iminium Ion |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Compound |

| Synthesis of Heterocycles | Dicarbonyls, etc. | Various N-Heterocycles |

Catalytic Reaction Mechanisms

While specific examples of this compound acting as a catalyst are not extensively documented in the provided search results, its properties as a nucleophilic tertiary amine suggest potential roles in certain catalytic cycles. Tertiary amines are well-known to function as nucleophilic catalysts, particularly in acylation reactions, where they form a highly reactive acylammonium intermediate.

Given its structure, this compound could potentially be involved in catalytic processes such as:

Baylis-Hillman Reaction: As a tertiary amine, it could potentially catalyze the reaction between an aldehyde and an activated alkene.

Acyl Transfer Reactions: It could act as a nucleophilic catalyst in the transfer of acyl groups.

Further research would be needed to explore and characterize the specific catalytic mechanisms involving this compound.

Hydroamination Reaction Mechanisms Utilizing this compound Analogues as Substrates or Reagents

The hydroamination of unsaturated carbon-carbon bonds represents a highly atom-economical method for synthesizing nitrogen-containing molecules. Analogues of this compound, such as other N,N-dialkylanilines and N-methylanilines, have been pivotal as substrates in metal-catalyzed hydroamination reactions, particularly with allenes and alkynes. These studies have shed light on the intricate mechanisms governing these transformations.

Gold(I) complexes have emerged as particularly effective catalysts for the intermolecular hydroamination of allenes with arylamines. nih.govsemanticscholar.org The proposed mechanism often involves initial coordination of the gold(I) catalyst to the allene, which activates it for nucleophilic attack by the aniline derivative. Two primary mechanistic pathways are considered: an outer-sphere mechanism and an inner-sphere mechanism. In the outer-sphere pathway, the gold(I) π-allene complex is attacked by the external amine nucleophile. nih.gov Conversely, the inner-sphere mechanism suggests the formation of a tricoordinated gold complex prior to the hydroamination step. organic-chemistry.org The electronic properties of the aniline are critical; electron-donating substituents, such as the isopropyl group in this compound, would be expected to enhance the nucleophilicity of the nitrogen atom, thereby facilitating the reaction. For instance, N-methylanilines have been shown to be effective nucleophiles in the gold(I)-catalyzed hydroamination of 3-methyl-1,2-butadiene. nih.gov

Titanium and zirconium complexes also catalyze the hydroamination of allenes, although they can lead to different products, such as imines, by promoting the addition of nitrogen to the central carbon of the allene. nih.gov Density Functional Theory (DFT) studies on titanium-catalyzed hydroamination suggest a mechanism involving a [2+2] cycloaddition between the Ti=N bond and the allene, forming a titanaazacyclobutane intermediate. nih.gov Subsequent protonolysis by the amine regenerates the catalyst and releases the product. nih.gov The rate-determining step can be either the cycloaddition or the proton transfer, depending on the specific reaction conditions and substrates. nih.gov

The table below summarizes the outcomes of gold-catalyzed hydroamination of allenes with various aniline analogues, highlighting the regioselectivity and efficiency of these reactions.

Table 1: Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes with Aniline Analogues

| Allene Substrate | Aniline Analogue | Catalyst System | Product Type | Yield | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-1,2-butadiene | Aniline | (P(t-Bu)₂o-biphenyl)AuCl / AgOTf | N-prenylaniline | Good to Excellent | High | nih.gov |

| 3-Methyl-1,2-butadiene | N-Methylaniline | (P(t-Bu)₂o-biphenyl)AuCl / AgOTf | N-methyl-N-prenylaniline | Good | High | nih.gov |

| 1,1-Dimethylallene | Aniline | (CAAC)Au(I) complex | N-allyl- & N,N'-diallylaniline | 95% | - | organic-chemistry.org |

CAAC = Cyclic (Alkyl)(Amino)Carbene; NHC = N-Heterocyclic Carbene

Ligand Exchange and Coordination Mechanisms in Metal-Catalyzed Processes

This compound and its analogues can function as ligands in metal-catalyzed reactions, where their coordination and exchange dynamics significantly influence the catalytic cycle. The nitrogen lone pair and the π-system of the aromatic ring are both potential coordination sites for a metal center. The steric and electronic properties of the aniline derivative dictate the nature of this coordination.

In processes catalyzed by late transition metals like palladium, the coordination of an N,N-dialkylaniline can modulate the electronic and steric environment of the metal center, thereby affecting key steps such as oxidative addition and reductive elimination. While anilines are generally considered modest directing groups for ortho-metallation due to the nitrogen lone pair's conjugation with the ring's π-system, they can coordinate to metal centers. beilstein-journals.orgnih.gov For instance, yttrium catalysts have been shown to effect the ortho-C–H alkylation of N,N-dimethylanilines, where coordination of the dimethylamino group to the metal center is crucial for the reaction's selectivity. rsc.org This interaction facilitates the formation of a four-membered metallacycle intermediate, leading to branched alkylation products. rsc.org

Ligand exchange is a fundamental process in organometallic chemistry and can proceed through a spectrum of mechanisms, from purely dissociative (D) to purely associative (A), with interchange mechanisms (Iₐ, Iₑ) in between. youtube.comlibretexts.orglibretexts.org

Dissociative (D) Mechanism: The outgoing ligand departs first, forming a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. This is common for coordinatively saturated, 18-electron octahedral complexes. libretexts.org

Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordination-number intermediate, from which the outgoing ligand then dissociates. This pathway is typical for coordinatively unsaturated complexes, such as 16-electron square planar complexes. libretexts.org

Interchange (I) Mechanism: The incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. This can be either associative-interchange (Iₐ) or dissociative-interchange (Iₑ), depending on the degree of bond formation with the incoming ligand and bond breaking with the outgoing ligand in the transition state. libretexts.org

The specific pathway taken for a ligand like this compound would depend on the metal center, its oxidation state, the coordination number of the complex, and the reaction conditions. Studies on dioxouranium(VI) complexes have used activation entropies derived from NMR experiments to distinguish between D and Iₑ mechanisms for ligand exchange. bohrium.com

Rearrangement and Molecular Transformation Pathways

Analogues of this compound can undergo several types of rearrangements and molecular transformations, often initiated by photochemical means or through chemical activation.

A notable example is the photochemical rearrangement of N,N-dimethylphenylethynylamine, an analogue of this compound. Upon irradiation with 254 nm light, this molecule isomerizes to α-phenylisobutyronitrile in a novel molecular rearrangement. rsc.orgnasa.gov Such photochemical reactions often proceed through high-energy excited states, leading to bond reorganizations not accessible under thermal conditions.

Another significant transformation pathway for N,N-dialkylanilines involves their N-oxides. N,N-dialkylaniline N-oxides, which can be prepared by oxidation of the parent aniline, are versatile intermediates for functionalization. acs.orgnih.govsemanticscholar.org These N-oxides can undergo rearrangements, such as the Boyland-Sims oxidation, to introduce hydroxyl groups onto the aromatic ring. acs.org More broadly, activation of the N-oxide by acylation can trigger an N→C group transfer. This process, which can be considered a type of sigmatropic rearrangement, allows for the introduction of various carbon and heteroatom functionalities onto the aniline ring under mild, metal-free conditions. acs.orgnih.govsemanticscholar.org For example, treatment with anhydrides can lead to ortho-oxygenated or alkylated aniline derivatives. acs.org

Dealkylation and Transalkylation Reactions Involving this compound or its Analogues as Reagents/Substrates

Dealkylation and transalkylation are key reactions for modifying the alkyl substituents on this compound and its analogues. These processes involve the cleavage of either the N-alkyl or the ring-alkyl bonds.

Dealkylation , specifically N-demethylation, of N,N-dimethylanilines is a well-studied process, important in both synthetic chemistry and drug metabolism. nih.gov This transformation can be achieved through various means:

Biocatalytic Oxidation: Cytochrome P450 enzymes are known to catalyze the oxidative N-demethylation of N,N-dimethylanilines. nih.govnih.gov The mechanism is thought to involve a one-electron oxidation to form an aminium radical cation, followed by deprotonation of the methyl group. semanticscholar.orgwsu.edu Studies with different purified isozymes of cytochrome P-450 have shown varying turnover numbers for this reaction. nih.gov

Chemical Oxidation: Non-heme manganese(II) complexes, in the presence of co-oxidants like tert-butyl hydroperoxide (TBHP), can catalyze the oxidative N-demethylation of N,N-dimethylanilines to yield N-methylanilines. mdpi.com The reaction proceeds via an initial electron transfer between the aniline and a high-valent oxometal species. mdpi.com

Reaction with Chloroformates: Phenyl chloroformate, particularly in ionic liquids like [bmim]Cl, has been shown to be an effective reagent for the demethylation of N,N-dimethylanilines. organic-chemistry.org

The table below presents data on the efficiency of different methods for the N-demethylation of N,N-dimethylaniline.

Table 2: Catalytic and Reagent-Based N-Demethylation of N,N-Dimethylaniline (DMA)

| Method/Catalyst | Oxidant/Reagent | Key Product | Efficiency/Turnover | Notes | Reference |

|---|---|---|---|---|---|

| Cytochrome P-450 form 2 | NADPH/O₂ | N-Methylaniline | 25.6 nmol/min/nmol P450 | N-oxide is not a major intermediate. | nih.gov |

| [Mn(II)(indH)(ClO₄)₂] | TBHP | N-Methylaniline | Moderate yield | Selective formation of N-methylaniline under argon. | mdpi.com |

Transalkylation is a reaction involving the transfer of an alkyl group, such as an isopropyl or methyl group, from one organic molecule to another. wikipedia.org In the petrochemical industry, this process is widely used to interconvert aromatic compounds like benzene, toluene, and xylenes, often using zeolite catalysts. wikipedia.orgscispace.com These solid acid catalysts possess active sites that facilitate the transfer of alkyl groups between aromatic rings. wikipedia.org While specific studies on the transalkylation of this compound are not detailed in the provided results, the principles suggest that under appropriate acidic or catalytic conditions, the isopropyl group could be transferred to another aromatic acceptor molecule. Similarly, N-alkylation reactions can sometimes be accompanied by transalkylation as a side reaction. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of N,n Dimethyl 4 Isopropylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (Proton, Carbon-13, and Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of N,N-Dimethyl-4-isopropylaniline provides information about the different types of protons and their neighboring environments. Key signals include those for the aromatic protons on the benzene (B151609) ring, the methyl protons of the dimethylamino group, and the protons of the isopropyl group. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (e.g., singlets, doublets, septets) reveal adjacent proton-proton interactions.

Heteronuclear NMR Techniques: Advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for a more detailed structural assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These experiments would definitively link the proton signals to their corresponding carbon atoms, confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on typical chemical shifts for similar functional groups and may not represent experimentally measured values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to NMe₂) | 6.6-6.8 | 112-114 |

| Aromatic CH (ortho to iPr) | 7.0-7.2 | 127-129 |

| Aromatic C (ipso-NMe₂) | - | 148-150 |

| Aromatic C (ipso-iPr) | - | 140-142 |

| N(CH₃)₂ | 2.9-3.0 | 40-42 |

| CH (isopropyl) | 2.8-2.9 | 33-35 |

| CH₃ (isopropyl) | 1.2-1.3 | 23-25 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands for C-H, C-N, and C=C vibrations. Often, non-polar bonds provide stronger signals in Raman spectra compared to IR. For instance, the symmetric stretching of the benzene ring is typically a strong band in the Raman spectrum. chemicalbook.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents expected ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |

| Alkyl C-H | Stretch | 3000-2850 | 3000-2850 |

| C=C (Aromatic) | Stretch | 1600-1450 | 1600-1450 |

| C-N (Aromatic Amine) | Stretch | 1360-1250 | 1360-1250 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties (Referencing Related Dimethylaniline Derivatives)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule, offering insights into its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the substituted benzene ring. The presence of the electron-donating dimethylamino and isopropyl groups will influence the position and intensity of these bands. For example, N,N-dimethylaniline exhibits an absorption maximum around 251 nm in cyclohexane (B81311). photochemcad.com The absorption spectrum of this compound is likely to be similar, with potential shifts due to the isopropyl substituent.

Fluorescence Spectroscopy: Upon absorption of UV light, some molecules can relax by emitting light, a phenomenon known as fluorescence. The fluorescence properties of this compound are influenced by the nature of its excited states. Related dimethylaniline derivatives are known to exhibit fluorescence, and the emission wavelength can be sensitive to the solvent polarity. nih.govresearchgate.net For instance, some dimethylaniline derivatives show a red-shifted fluorescence in polar solvents, which can be indicative of the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. nih.gov The study of 4-(9-anthryl)-N,N'-dimethylaniline, a related derivative, has shown complex photodynamics involving locally excited and charge-transfer states. researchgate.netepa.gov N,N-dimethylaniline itself has a reported fluorescence emission peak at 346 nm when excited at 298 nm. aatbio.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of 163.26 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural information. For aromatic amines, a common fragmentation pathway is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. miamioh.edu Another characteristic fragmentation for N,N-dialkylanilines is the α-cleavage, which in this case would involve the loss of a methyl radical (CH₃•) from the dimethylamino group to form a stable iminium cation. Cleavage of the isopropyl group is also a likely fragmentation pathway. libretexts.orgyoutube.com The fragmentation of a related compound, N,N-dimethylisopropylamine, shows cleavage at the alpha C-C bond. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion |

| 148 | [C₁₀H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |

| 120 | [C₈H₁₀N]⁺ | Loss of an isopropyl radical (•C₃H₇) |

Dynamic Spectroscopic Studies for Excited-State Dynamics (e.g., Ultrafast Spectroscopy of Related Derivatives)

Dynamic spectroscopic techniques, such as ultrafast transient absorption spectroscopy, are employed to study the processes that occur in molecules immediately after they absorb light. These studies provide insights into the lifetimes and reaction pathways of excited electronic states.

While specific ultrafast spectroscopic data for this compound is not available, studies on related dimethylaniline derivatives offer valuable comparisons. For example, femtosecond transient absorption spectroscopy of N,N-dimethylaniline has been used to investigate its photoionization dynamics from highly excited states. aip.org Research on other derivatives, like 4'-(dimethylamino)benzylidene-4-nitroaniline, has revealed ultrafast charge transfer dynamics in the excited state, which is influenced by the solvent environment. nih.gov These studies often reveal complex excited-state relaxation pathways involving intramolecular charge transfer and conformational changes. acs.org Time-resolved photoelectron imaging has also been used to explore the electronic relaxation dynamics of N,N-dimethylaniline in the gas phase. researchgate.net

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 4 Isopropylaniline

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. For N,N-Dimethyl-4-isopropylaniline, DFT calculations, particularly using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its electronic characteristics and reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of a molecule. It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. samipubco.com The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the map represent different potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potentials, respectively. samipubco.com

For aromatic amines, the nitrogen atom and the aromatic ring are key areas of interest. The lone pair of electrons on the nitrogen atom generally creates a region of negative electrostatic potential, making it a primary site for electrophilic attack. The electron-donating nature of the dimethylamino and isopropyl groups in this compound is expected to increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the amino group, further influencing its reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com

For a related compound, 4-isopropyl-N,N-Bis(4-azidophenyl)aniline (IPAPA), DFT calculations with the B3LYP/6-311++G(d,p) method determined the HOMO energy to be -5.3300 eV and the LUMO energy to be -1.4776 eV. semanticscholar.org Another study on p-isopropylaniline using the B3LYP/6-311G(d,p) method calculated a HOMO-LUMO gap of 5.2968 eV. thaiscience.info These values for structurally similar molecules suggest that this compound would also possess a relatively high-lying HOMO due to the electron-donating substituents, contributing to its nucleophilic character. The HOMO is likely to be distributed over the aniline (B41778) moiety, including the nitrogen atom and the aromatic ring, while the LUMO is expected to be located primarily on the aromatic ring.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| 4-isopropyl-N,N-Bis(4-azidophenyl)aniline | B3LYP/6-311++G(d,p) | -5.3300 | -1.4776 | 3.8524 | semanticscholar.org |

| p-isopropylaniline | B3LYP/6-311G(d,p) | - | - | 5.2968 | thaiscience.info |

The distribution of electron density within a molecule is fundamental to its chemical behavior. Mulliken charge analysis, derived from quantum chemical calculations, provides an estimation of the partial atomic charges throughout the molecule. thaiscience.info In this compound, the nitrogen atom of the dimethylamino group is expected to carry a negative partial charge, while the attached carbon atoms and the hydrogen atoms of the methyl and isopropyl groups will likely have positive partial charges.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Chemical Reactivity Prediction (Avoiding Biological Activity Specifics)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity, which in this context refers to chemical reactivity. wikipedia.org For aromatic amines, QSAR models have been developed to predict various properties, often focusing on mutagenicity and carcinogenicity. nih.govnih.gov However, the principles of QSAR can also be applied to predict general chemical reactivity.

For predicting the reactivity of this compound, a QSAR model would typically involve calculating a set of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). acs.org By establishing a mathematical relationship between these descriptors and experimentally determined reactivity data for a series of related aniline derivatives, the reactivity of this compound could be predicted. For instance, descriptors like Hammett constants and pKa values have been shown to correlate with the reaction rates of substituted anilines. acs.org

Thermodynamic and Kinetic Modeling of Reaction Pathways

Thermodynamic and kinetic modeling can provide valuable information about the feasibility and rate of chemical reactions involving this compound. Such models are often built upon data from experimental studies and computational chemistry.

For aniline derivatives, kinetic studies have been conducted on reactions such as nitrosation and oxidation. acs.orgorientjchem.org These studies often reveal the order of the reaction with respect to the reactants and the influence of factors like temperature and solvent on the reaction rate. For example, the oxidation of some meta-substituted anilines was found to be first order with respect to the aniline, the oxidizing agent, and the acid concentration. orientjchem.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying its stable three-dimensional structures and the energy barriers between them. The rotation of the dimethylamino and isopropyl groups relative to the benzene ring are key conformational degrees of freedom. Due to the p-π interaction between the nitrogen lone pair and the aromatic ring, a quasi-planar structure of the Ph-NC2 fragment is expected to be energetically favorable. kau.edu.sa

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's conformational landscape over time. youtube.com By simulating the motion of the atoms based on a force field, MD can explore the accessible conformations and their relative populations. For aniline and its derivatives, MD simulations have been used to study their adsorption on surfaces and their interactions in solution. worldscientific.comacs.org Such simulations for this compound would allow for the investigation of its flexibility, solvent interactions, and the time-averaged properties of its various conformers.

Spectroscopic Property Prediction from Theoretical Calculations (e.g., TD-DFT for Photophysical Properties)

The prediction of spectroscopic properties through computational methods is a powerful tool in modern chemistry, offering insights into the electronic structure and photophysical behavior of molecules. For this compound, Time-Dependent Density Functional Theory (TD-DFT) stands as a principal method for elucidating its light-absorbing and emitting characteristics. This approach allows for the simulation of electronic absorption spectra, providing a theoretical basis to understand the transitions between different electronic states upon photoexcitation.

Theoretical investigations into molecules with similar structures, such as N,N-dimethylaniline and other para-substituted aniline derivatives, have established a robust framework for interpreting their photophysical properties. nih.govresearchgate.net These studies consistently employ DFT and TD-DFT to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the nature of electronic transitions. growingscience.comresearchgate.net

The electronic transitions in N,N-dialkylanilines are typically characterized by intramolecular charge transfer (ICT) from the electron-donating N,N-dialkylamino group to the aromatic ring. nih.gov This charge transfer character is fundamental to their spectroscopic signatures. Upon absorption of light, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is a measure of the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band. youtube.com

For this compound, the primary electronic transition is expected to be a π → π* transition with significant ICT character. The isopropyl group at the para position acts as a weak electron-donating group, which can subtly influence the energies of the molecular orbitals compared to the parent N,N-dimethylaniline.

A representative set of theoretically predicted spectroscopic data for this compound, based on TD-DFT calculations commonly reported for similar molecules, is presented below. These calculations are typically performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set like 6-311G(d,p), often including a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase spectra. growingscience.comnih.govresearchgate.net

Table 1: Predicted Electronic Absorption Properties of this compound in Cyclohexane (B81311) (TD-DFT/B3LYP/6-311G(d,p) with PCM)

| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.28 | 290 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 5.15 | 241 | 0.45 | HOMO-1 → LUMO (88%) |

This table is illustrative and based on typical results for similar aniline derivatives. Actual experimental and computational values may vary.

The data in Table 1 showcases the predicted electronic transitions from the ground state (S₀) to the first two singlet excited states (S₁ and S₂). The transition to the S₁ state, with a predicted λ_max around 290 nm, is primarily attributed to the promotion of an electron from the HOMO to the LUMO. The second transition to the S₂ state is predicted at a shorter wavelength (higher energy) with a greater oscillator strength, indicating a more intense absorption.

Experimental data for the closely related compound N,N-Dimethylaniline in cyclohexane shows an absorption maximum at 251 nm and another at approximately 298 nm. photochemcad.comaatbio.com The predicted values for this compound are in general agreement with this, with expected shifts due to the presence of the para-isopropyl group.

Furthermore, computational models can predict the properties of the excited state, such as the geometry and dipole moment, which are crucial for understanding processes like fluorescence. The significant change in electron distribution upon excitation in ICT molecules often leads to a large Stokes shift, which is the difference in energy between the absorption and emission maxima. Theoretical calculations can provide valuable insights into the nature of the emissive state and the factors influencing the fluorescence quantum yield. researchgate.net

Applications of N,n Dimethyl 4 Isopropylaniline in Catalysis and Advanced Materials Science

Catalysis and Organometallic Complexes

The utility of N,N-Dimethyl-4-isopropylaniline in catalysis is primarily centered on its ability to act as a building block for more complex ligand systems. These ligands, in turn, coordinate with transition metals to form catalytically active complexes that mediate a variety of chemical transformations with high efficiency and selectivity.

This compound as a Ligand Precursor in Transition Metal Catalysis

This compound serves as a crucial precursor for the synthesis of polydentate ligands, which are organic molecules that can bind to a central metal atom at multiple points. This multi-point attachment enhances the stability and influences the reactivity of the resulting metal complex.

A notable example is the synthesis of N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB). nih.gov This ligand is prepared by reacting this compound with other reagents to introduce pyrazolyl groups, which are effective N-donor moieties for coordinating with transition metals. The resulting ligand can then be used to create complexes with various metals, such as cobalt(II), zinc(II), and cadmium(II). nih.gov These complexes have demonstrated catalytic activity in important polymerization reactions. nih.gov The synthesis of such ligands highlights the modularity and tunability that this compound offers in the design of catalysts tailored for specific applications.

Role in Homogeneous and Heterogeneous Catalytic Systems

The catalytic applications of this compound derivatives extend to both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst and reactants are in the same phase, while in heterogeneous catalysis, they are in different phases.

An important application is in hydroamination catalysis , a process that involves the addition of an amine to an unsaturated compound like an alkene or alkyne. researchgate.netnih.govrsc.org For instance, double metal cyanide (DMC) catalysts, which are heterogeneous, have shown high activity in the hydroamination of phenylacetylene (B144264) with 4-isopropylaniline (B126951). rsc.org Specifically, zinc-cobalt DMC catalysts have been identified as particularly effective for this transformation. rsc.org

Furthermore, late transition metal complexes are also prominent in catalyzing hydroamination reactions. nih.gov For example, palladium-based catalysts have been successfully employed for the Markovnikov hydroamination of vinylarenes with various anilines. nih.gov The electronic properties of the aniline (B41778) derivative, a role that this compound can fulfill after appropriate modification, are crucial for the efficiency of these catalytic cycles.

Catalytic Efficiency in Polymerization Reactions

One of the most significant applications of catalysts derived from this compound is in ring-opening polymerization (ROP) , particularly of lactides to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. uninsubria.it

Research has shown that zinc complexes incorporating ligands derived from this compound, such as [LBZnCl₂], are effective catalysts for the ROP of rac-lactide. nih.gov These systems can produce heterotactic polylactides with a high degree of control over the polymer's stereochemistry. nih.gov The catalytic activity is often initiated by the addition of an agent like methyllithium (B1224462) (MeLi) to generate the active catalytic species in situ. nih.gov

The efficiency of these catalysts can be influenced by various factors, including the choice of metal center, the ligand architecture, and the reaction conditions such as temperature. For example, the [LBZnCl₂]/MeLi system has been shown to produce PLA with a high heterotactic bias at -25 °C. nih.gov

| Catalyst System | Monomer | Polymer | Key Finding | Reference |

|---|---|---|---|---|

| [LBZnCl2]/MeLi | rac-Lactide | Heterotactic Polylactide (PLA) | Superior heterotactic bias (Pr up to 0.94) at -25 °C. | nih.gov |

| (Pyrazol-1-yl)copper(II) carboxylate complexes | d,l-lactide | Poly(d,l-lactide) (PLA) | Initiated polymerization at 110 °C in toluene. | nih.gov |

| Octahedral Nickel Carboxylate Complexes | rac-Lactide | Polylactic Acid (PLA) | Syndioselective catalysis without a co-initiator. | researchgate.net |

Advanced Materials Development

Beyond catalysis, this compound and its derivatives are being explored for their potential in the development of advanced materials with tailored electronic and optical properties.

Incorporation into Functional Polymers and Organic Frameworks

The structural motifs provided by this compound can be integrated into the backbones of functional polymers and the structure of porous organic frameworks (POFs). ossila.com These materials are of interest for applications such as gas separation, storage, and sensing.

For example, the synthesis of polymerizable metal-organic frameworks (MOFs) allows for the creation of mixed matrix membranes with enhanced interfacial compatibility between the MOF and the polymer matrix. nih.gov While not directly using this compound, the principles of incorporating functional organic linkers, a role its derivatives could play, are demonstrated in the synthesis of MOFs with vinyl-containing benzenedicarboxylic acid linkers. nih.gov This approach leads to materials with improved performance in applications like CO₂ separation. nih.gov

Exploration in Electronic and Optical Materials

The electronic characteristics of this compound, specifically the presence of an electron-donating dimethylamino group and an isopropyl group on an aniline core, make it a candidate for investigation in electronic and optical materials. These materials often rely on molecules with specific electron donor-acceptor properties to achieve desired effects like non-linear optical (NLO) responses and luminescence.

Organic molecules with large second-order optical nonlinearities are sought after for applications in optical communications and data storage. jhuapl.edutcichemicals.com The general principle involves creating molecules with a high degree of charge asymmetry, often by combining strong electron-donating and electron-accepting groups. While specific studies on the NLO properties of this compound are not extensively detailed in the provided context, its structural similarity to other NLO-active anilines, such as 2-methyl-4-nitroaniline, suggests its potential as a building block in this area. acadpubl.eu

Structure-Property Relationships Governing Material Performance and Functionality

The performance and functionality of materials derived from or incorporating this compound are intrinsically linked to its molecular architecture. The key structural features—the aromatic ring, the tertiary amine group (N,N-dimethyl), and the para-isopropyl substituent—dictate the electronic and steric properties of the molecule, which in turn govern its behavior in larger systems like polymers and catalysts.

The catalytic activity of tertiary amines, including this compound, is highly dependent on the electronic environment of the nitrogen atom. gvchem.com The presence of electron-donating substituents on the molecule increases the electron cloud density on the nitrogen, enhancing its basicity and, consequently, its catalytic activity. gvchem.com The isopropyl group at the para position of this compound is an electron-donating alkyl group. This inductive effect makes the nitrogen atom more nucleophilic and basic compared to unsubstituted N,N-dimethylaniline, which can enhance its performance as a catalyst, for instance in polyurethane synthesis where tertiary amines are used to catalyze the reaction between isocyanates and polyols. gvchem.com

In the context of polymeric materials, such as substituted polyanilines, the nature of the substituents on the aniline monomer unit has a profound impact on the final properties of the polymer. niscpr.res.inrsc.org Key relationships include:

Solubility and Processability: The incorporation of alkyl groups, such as the isopropyl group in this compound, generally increases the solubility of the resulting polymers in organic solvents. niscpr.res.inrsc.org This is attributed to the disruption of inter-chain packing, which weakens the forces between polymer chains and allows solvent molecules to penetrate more easily. niscpr.res.in This improved solubility is a significant advantage for material processing, enabling the formation of films and coatings from solution. rsc.orgresearchgate.net

Electrical Conductivity: While alkyl substituents enhance solubility, they often decrease the electrical conductivity of conjugated polymers like polyaniline. niscpr.res.in The bulky nature of the isopropyl group, combined with the N,N-dimethyl groups, would likely increase the torsion angle between adjacent rings in a polymer backbone. niscpr.res.in This twisting disrupts the π-orbital overlap along the polymer chain, making the flow of electrons more difficult. niscpr.res.in Furthermore, the increased distance between polymer chains hinders the inter-chain hopping of charge carriers, which is often the rate-limiting step for macroscopic conductivity. niscpr.res.in

Morphology: Substituents on the aniline monomer can significantly alter the surface morphology of the resulting polymers. Studies on other ortho-substituted anilines have shown that changing the substituent can cause the polymer morphology to shift from a heterogeneous, hierarchical structure to one composed of spherical particles. rsc.orgresearchgate.net

The following table, based on findings from related polyalkylanilines, illustrates the general trade-off between substituent size, solubility, and conductivity.

| Property | Effect of Increasing Alkyl Substituent Size/Bulk | Rationale |

| Solubility | Increases | The substituent disrupts the planarity and close packing of polymer chains, allowing for better solvation. niscpr.res.inrsc.org |

| Electrical Conductivity | Decreases | Increased steric hindrance leads to a greater torsion angle in the polymer backbone, reducing π-orbital overlap and hindering intra-chain charge transport. It also increases the distance between chains, impeding inter-chain charge hopping. niscpr.res.in |

| Thermal Stability | Can Increase | The incorporation of bulky functionalized monomers into aniline copolymers has been shown to increase the temperature at which thermal destruction begins. researchgate.net |

These relationships demonstrate that the specific structure of this compound—with its combination of a tertiary amine and a moderately bulky, electron-donating alkyl group—represents a compromise between catalytic activity, solubility, and electronic properties.

Applications in Nanomaterials and Nanotechnology (General Principles from Organometallics)

While specific applications of this compound in nanotechnology are not widely documented, its chemical structure allows it to perform key functions in the synthesis and stabilization of nanomaterials based on general principles from organometallic and surface chemistry. Its primary role would be as a ligand or a surface-capping agent in the production of inorganic nanoparticles. acs.orgsoton.ac.uk

The design and synthesis of nanoparticles with controlled size, shape, and stability are critically dependent on the ligands used during their formation. acs.orgsoton.ac.uk Ligands can passivate the nanoparticle surface during nucleation and growth or be added post-synthesis to confer specific properties. acs.org Molecules containing amine groups, including aniline and its derivatives, are known to act as ligands in nanoparticle synthesis. acs.orgsoton.ac.uk

This compound can function in several ways:

Surface Capping and Stabilization: The lone pair of electrons on the nitrogen atom of this compound allows it to coordinate to the surface of a growing metal or metal oxide nanoparticle. This coordination passivates the surface, preventing uncontrolled growth and aggregation. The bulky isopropyl and N,N-dimethyl groups provide steric hindrance, which creates a protective layer around the nanoparticle core, ensuring colloidal stability. acs.org

Control of Nanoparticle Size and Shape: The choice of ligand is a determining factor in the final size and shape of a nanoparticle. soton.ac.uk By varying the concentration of a capping agent like this compound, it is possible to influence the growth kinetics and, therefore, the final particle dimensions. For example, in other systems, varying the amount of the amine capping agent has a direct correlation with the resulting nanoparticle diameter. mdpi.com

Role in Organometallic Precursor Systems: In many syntheses, nanoparticles are formed from the decomposition of organometallic precursors. Tertiary amines are not always "innocent" components in these systems; they can actively participate in the reaction mechanism. acs.orgacs.org For instance, a tertiary amine can act as a proton relay, accelerating certain reaction pathways, or even undergo C-H bond activation itself in the presence of a reactive metal center. acs.orgresearchgate.net This reactivity could influence the reduction of the metal precursor and the subsequent nucleation of nanoparticles.

Precursor for Functional Ligands: Aniline derivatives can be used as building blocks to create more complex ligands. For example, they are used in the synthesis of Schiff base ligands, which can then form complexes with various metals to create coatings on surfaces, including in-situ formation of nanometal complexes on fabrics. mdpi.com

The influence of ligand properties on the resulting nanoparticles is summarized in the table below, applying general principles to this compound.

| Ligand Property (this compound) | Influence on Nanoparticle (NP) Characteristics | Mechanism |

| Coordinating Group (Tertiary Amine) | Strong binding to the NP surface. | The nitrogen lone pair coordinates to surface metal atoms, passivating the surface and preventing aggregation. acs.org |

| Steric Bulk (Isopropyl and Dimethyl groups) | Enhances colloidal stability; can limit NP growth. | The bulky groups create a steric shell around the NP, preventing close approach and agglomeration of particles. acs.org This can lead to smaller, more monodisperse nanoparticles. mdpi.com |

| Electronic Effect (Electron-donating Isopropyl group) | Modulates the ligand-surface bond strength. | The electron-donating nature increases the basicity of the nitrogen, potentially strengthening its interaction with electron-accepting sites on the nanoparticle surface. gvchem.com |

| Chemical Reactivity | Can influence precursor decomposition and NP nucleation rate. | Tertiary amines can participate in catalytic cycles, acting as proton relays or reacting with organometallic intermediates, thus affecting the kinetics of nanoparticle formation. acs.orgresearchgate.net |

Therefore, based on established principles, this compound is a viable candidate for use as a controlling agent in the bottom-up synthesis of nanomaterials, where its specific steric and electronic profile could be leveraged to tune nanoparticle size, stability, and functionality.

Derivatives and Analogues of N,n Dimethyl 4 Isopropylaniline in Academic Research

Structural Modifications and Their Impact on Chemical Reactivity and Spectroscopic Signatures

The chemical behavior and spectroscopic properties of N,N-Dimethyl-4-isopropylaniline are intrinsically linked to its molecular structure. Modifications to this structure, even subtle ones, can induce significant changes in reactivity and how the molecule interacts with electromagnetic radiation.

The N,N-dimethylamino group is a strong activating group in electrophilic aromatic substitution due to the delocalization of the nitrogen lone pair into the phenyl ring. vaia.com This increases the electron density of the ring, making it more susceptible to attack by electrophiles. However, the presence of alkyl groups on the nitrogen and the aromatic ring introduces steric and electronic effects that modulate this reactivity.

The isopropyl group at the para-position, being an electron-donating group, further enhances the electron density of the aromatic ring. In electrophilic aromatic substitution reactions, such as nitration, the directing influence of the N,N-dimethylamino group is paramount. Under strongly acidic conditions, the amino group can be protonated, forming an anilinium ion. This protonated group becomes a meta-director. For instance, the nitration of N,N-dimethylaniline in a mixture of sulfuric and nitric acid yields a significant amount of the meta-substituted product. stackexchange.com

Spectroscopic signatures are also highly sensitive to structural changes. In the infrared (IR) spectrum of N,N-dimethylaniline, characteristic bands for C-N stretching and aromatic C-H and C-C stretching are observed. The introduction of an isopropyl group and other substituents will shift the frequencies of these vibrations. For example, a detailed vibrational analysis of N,N-dimethylaniline using Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations, has provided a basis for understanding the vibrational modes of substituted anilines. sci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the structure of these derivatives. The chemical shifts of the protons and carbons in the aromatic ring and in the alkyl substituents are influenced by the electronic environment.

Comparative Studies with Monomethylated and Primary Anilines (e.g., N-Isopropylaniline, 4-Isopropylaniline)

Comparing this compound with its less substituted counterparts, N-isopropylaniline and 4-isopropylaniline (B126951), reveals the impact of N-alkylation on the molecule's properties.

Basicity: The basicity of anilines is a key property that is influenced by the substituents on the nitrogen atom and the aromatic ring. The lone pair of electrons on the nitrogen is responsible for the basicity. In 4-isopropylaniline, this lone pair is readily available for protonation. In N-isopropylaniline and this compound, the inductive effect of the alkyl groups on the nitrogen would be expected to increase the electron density on the nitrogen, thereby increasing basicity. However, steric hindrance around the nitrogen atom can affect the solvation of the protonated form, which can counteract the electronic effect. Studies on ortho-alkylanilines have shown that steric hindrance to solvation can lead to a lower than expected basic strength. researchgate.net

Reactivity: The reactivity in electrophilic aromatic substitution is also graded across this series. The N,N-dimethylamino group is a stronger activating group than the N-isopropylamino group, which in turn is stronger than the primary amino group. This is due to the combined inductive and resonance effects.

A comparison of the physical properties of these compounds is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₁₁H₁₇N | 163.26 | - |

| N-Isopropylaniline | C₉H₁₃N | 135.21 | 204-206 |

| 4-Isopropylaniline | C₉H₁₃N | 135.21 | 226-227 |

Data sourced from publicly available chemical databases. Boiling point for N-Isopropylaniline is at 745 mmHg.

The synthesis of N-isopropylaniline can be achieved via the catalytic distillation of aniline (B41778) and isopropanol, a method that has been shown to yield high conversion and selectivity. researchgate.net

Synthesis and Characterization of Novel this compound Derivatives for Targeted Academic Investigations

The synthesis of novel derivatives of this compound allows for the fine-tuning of its properties for specific research applications. These derivatives can be designed to have altered electronic properties, to act as ligands for metal catalysts, or to serve as probes in biological systems.